Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)-
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Overview
Description
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a propanedinitrile core and a phenyl group substituted with a nitrobenzoyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and low dielectric constants.
Mechanism of Action
The mechanism of action of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- can be compared with other similar compounds, such as:
Malononitrile: A simpler compound with a similar nitrile functional group but lacking the phenyl and nitrobenzoyl moieties.
Benzonitrile: Contains a phenyl group with a nitrile substituent but lacks the additional nitrobenzoyl group.
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the nitrile and propanedinitrile components.
The uniqueness of Propanedinitrile, ((4-((4-nitrobenzoyl)oxy)phenyl)methylene)- lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
67821-33-4 |
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Molecular Formula |
C17H9N3O4 |
Molecular Weight |
319.27 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H9N3O4/c18-10-13(11-19)9-12-1-7-16(8-2-12)24-17(21)14-3-5-15(6-4-14)20(22)23/h1-9H |
InChI Key |
ONQHEUFDNICPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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